

An In-depth Technical Guide to the Chemical Properties of Carmustine-d8

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Compound of Interest

Compound Name: Carmustine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Carmustine-d8**, a deuterated analog of the chemotherapeutic agent Carmustine. This document details its physicochemical characteristics, methods for its synthesis and analysis, and its mechanism of action, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

Carmustine-d8 is the deuterium-labeled version of Carmustine, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea). The incorporation of deuterium atoms makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.^{[1][2]} While specific physical data for the deuterated version is limited, the properties of unlabeled Carmustine serve as a close proxy.

Quantitative Data Summary

The chemical and physical properties of **Carmustine-d8** and its non-deuterated counterpart are summarized below.

Property	Value (Carmustine-d8)	Value (Carmustine)	Reference(s)
Molecular Formula	C ₅ HD ₈ Cl ₂ N ₃ O ₂	C ₅ H ₉ Cl ₂ N ₃ O ₂	[3]
Molecular Weight	222.10 g/mol	214.05 g/mol	[3]
Exact Mass	221.0574 Da	213.0071819 Da	[2][4]
Appearance	Colorless to off-white solid-liquid mixture	Orange-yellow crystalline solid	[1][4]
Melting Point	Not Reported	30 °C	[4]
logP	Not Reported	1.375	[4]
pKa (Acidic)	Not Reported	10.194	[4]
pKa (Basic)	Not Reported	3.803	[4]

Solubility

Solvent	Solubility (Carmustine-d8)	Solubility (Carmustine)	Reference(s)
Water	100 mg/mL (450.25 mM) (Requires sonication and warming)	25 mM	[3][4]
DMSO	Not Reported	100 mM	[4]
Ethanol	Not Reported	100 mM	[4]

Stability and Storage

Carmustine and its deuterated analog are known to be unstable, particularly in solution.[5] Carmustine is thermolabile and sensitive to light, heat, and significant pH changes.

Storage Recommendations for **Carmustine-d8**:

- Solid: Store at -20°C, protected from light.[3]

- In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Carmustine are critical for its application in research and development.

Synthesis of Carmustine

A modern, safer synthesis protocol for Carmustine avoids the use of hazardous reagents like phosgene. The process is typically a two-step reaction.

Methodology:

- Step 1: Formation of Urea Intermediate. 2-chloroethylamine or its hydrochloride salt is reacted with 1,1'-carbonyldiimidazole (CDI) in the presence of a base, such as triethylamine. This reaction forms the intermediate 1,3-bis(2-chloroethyl)urea. The reaction can be carried out in an aqueous medium and is typically stirred for several hours at a temperature ranging from 35-45°C.[6][7] The intermediate product can be isolated by filtration after cooling the reaction mixture.[6]
- Step 2: Nitrosation. The 1,3-bis(2-chloroethyl)urea intermediate is then subjected to nitrosation to form Carmustine. This is achieved by reacting the intermediate with a nitrosating agent, such as sodium nitrite, in the presence of an acid like sulfuric acid.[5][6] The reaction is performed in a two-phase solvent system (e.g., dichloromethane and water) at a reduced temperature, typically between -5°C and 10°C, to control the reaction rate and stability of the product.[5]
- Isolation: Following the nitrosation, the organic layer containing Carmustine is separated, and the solvent is removed to isolate the final product.

Purification by Recrystallization

Crude Carmustine can be purified to a high degree using recrystallization.

Methodology:

- **Solvent Selection:** A mixed solvent system is effective for purifying Carmustine. A common choice is a mixture of an alcohol (such as methanol, ethanol, or isopropanol) and water.[8]
- **Dissolution:** The crude Carmustine solid is dissolved in a minimal amount of the hot alcohol/water mixture to create a saturated solution.[9][10]
- **Hot Filtration (Optional):** If insoluble impurities are present, the hot solution is filtered to remove them.[11]
- **Crystallization:** The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of Carmustine decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.[12]
- **Isolation and Drying:** The purified crystals are collected by suction filtration (e.g., using a Büchner funnel), washed with a small amount of the cold solvent mixture to remove any remaining impurities, and then dried under a vacuum to remove residual solvent.[11]

Quantitative Analysis by LC-MS

A sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method has been developed for the quantification of Carmustine in biological matrices like rat plasma.

Carmustine-d8 is an ideal internal standard for this type of assay.

Methodology:

- **Sample Preparation (Liquid-Liquid Extraction):**
 - To a plasma sample, an internal standard (**Carmustine-d8**) is added.
 - The drug and internal standard are extracted from the plasma using an organic solvent such as ethyl ether.[13]
 - The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS system.[13][14]
- **Chromatographic Separation:**
 - **LC System:** A high-performance liquid chromatography (HPLC) system is used.[15]

- Column: A C18 reverse-phase column is typically employed for separation.[16]
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and an organic phase (e.g., methanol or acetonitrile with the same additives) is used to separate Carmustine from other matrix components.[14][16]
- Mass Spectrometric Detection:
 - Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been shown to be effective.[14]
 - Detection: A triple quadrupole mass spectrometer is used for detection, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13][16] Specific precursor-to-product ion transitions are monitored for both Carmustine and the **Carmustine-d8** internal standard.

Mechanism of Action and Related Pathways

Carmustine is a cell-cycle phase-nonspecific alkylating agent. Its cytotoxic effects are primarily due to its ability to damage the DNA of rapidly dividing cells.[17][18][19]

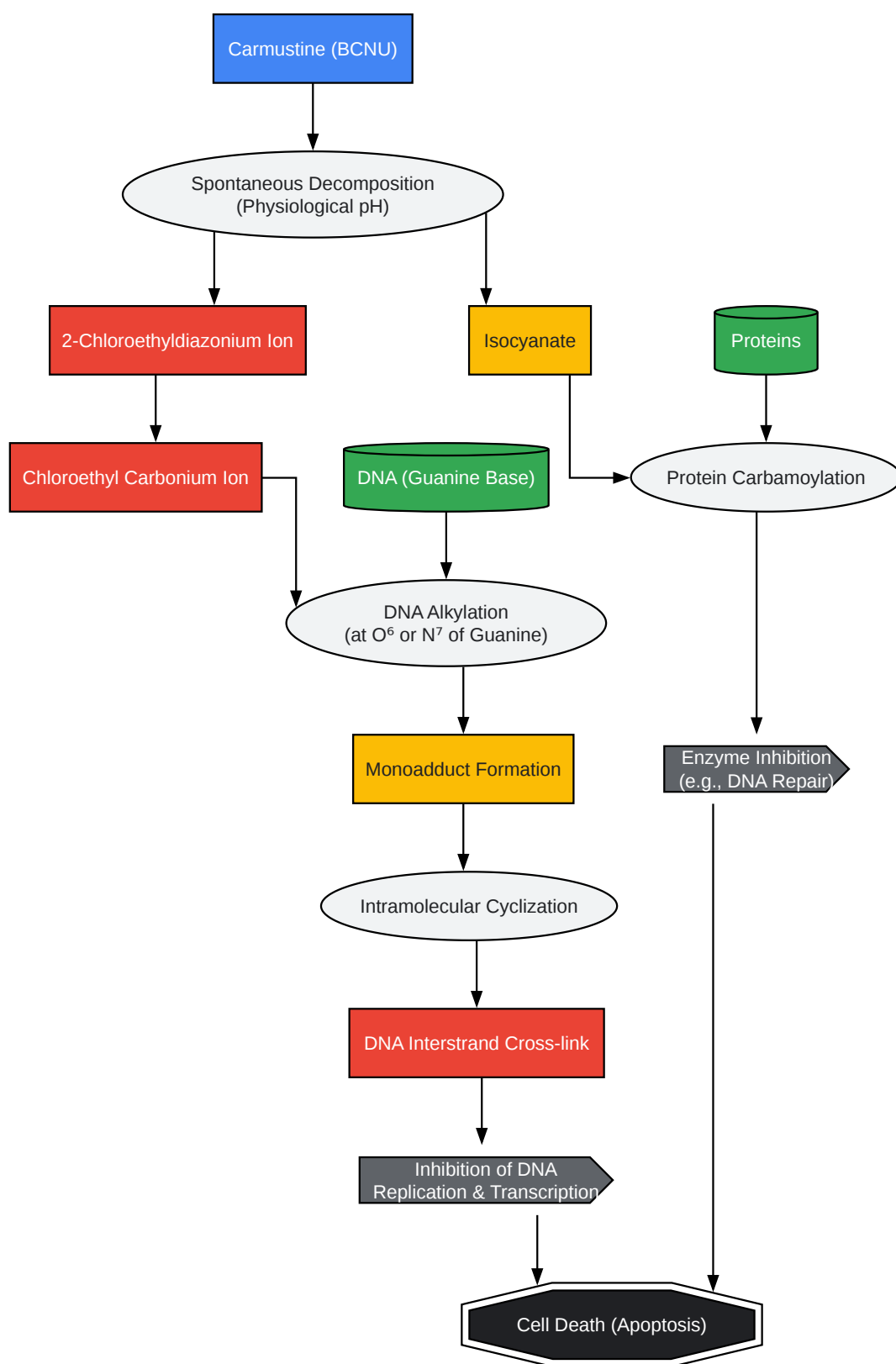
Key Steps in the Mechanism of Action:

- Spontaneous Decomposition: After administration, Carmustine undergoes spontaneous, non-enzymatic decomposition in the physiological environment. This breakdown generates reactive electrophilic intermediates.[17]
- Formation of Reactive Species: The key intermediates formed are a 2-chloroethyldiazonium ion and an isocyanate. The 2-chloroethyldiazonium ion can further decompose to a highly reactive chloroethyl carbonium ion.[17][20]
- DNA Alkylation: The chloroethyl carbonium ion acts as a potent alkylating agent. It covalently attaches a chloroethyl group to nucleophilic sites on DNA bases, primarily the O⁶ and N⁷ positions of guanine.[17]

- **DNA Cross-Linking:** The attached chloroethyl group can undergo an intramolecular reaction to form an unstable cyclic intermediate, which then reacts with a neighboring DNA base (e.g., cytosine on the opposite strand). This results in the formation of a stable interstrand cross-link.[\[18\]](#)[\[19\]](#)
- **Cellular Consequences:** These DNA cross-links prevent the separation of the DNA double helix, which is essential for DNA replication and transcription. This disruption halts the cell cycle and triggers apoptotic pathways, leading to cancer cell death.[\[17\]](#)[\[19\]](#) The isocyanate species can also carbamoylate proteins, further contributing to cytotoxicity by inhibiting key enzymes, including those involved in DNA repair.[\[17\]](#)

Mandatory Visualizations

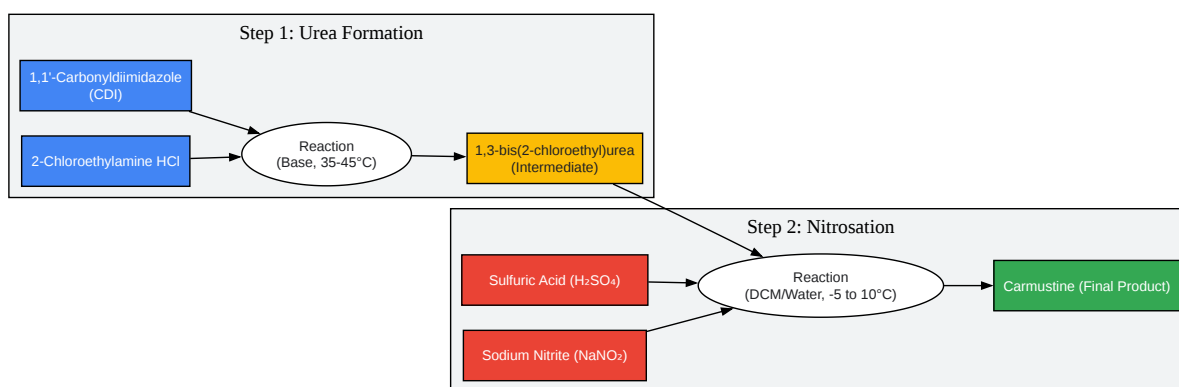
Diagram: Carmustine Mechanism of Action



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Caption: The cytotoxic mechanism of Carmustine, from decomposition to DNA cross-linking.

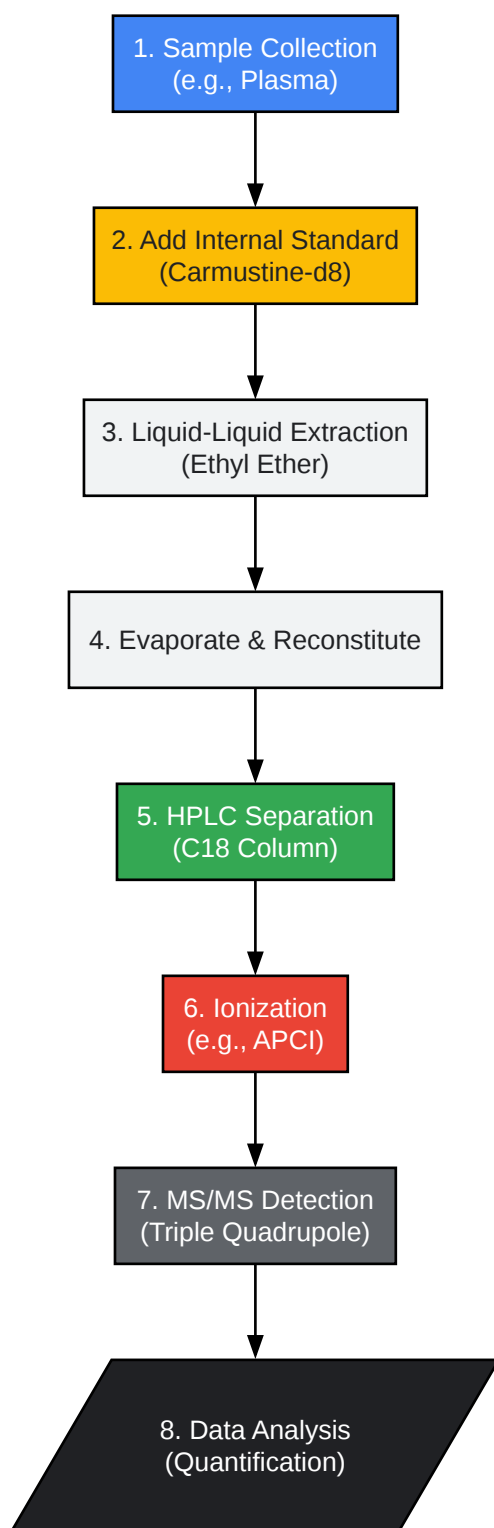
Diagram: Workflow for Carmustine Synthesis



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Caption: A two-step, phosgene-free synthesis workflow for Carmustine.

Diagram: Workflow for LC-MS Analysis



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Caption: Workflow for the quantitative analysis of Carmustine using LC-MS/MS.

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